molecular formula C30H18N2O3 B2749967 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide CAS No. 392251-26-2

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2749967
CAS RN: 392251-26-2
M. Wt: 454.485
InChI Key: MOVWNYVMRHDVRI-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide” is a chemical compound that has been studied for its potential applications in scientific research . It is characterized by its unique properties and potential for diverse studies.


Synthesis Analysis

The synthesis of this compound has been reported in the literature. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound includes a 9,10-dioxo-9,10-dihydroanthracen-1-yl group and a 2-phenylquinoline-4-carboxamide group . Further analysis of the molecular structure can be conducted using various spectroscopic methods .


Chemical Reactions Analysis

This compound possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide and related compounds involves advanced organic synthesis techniques that provide insights into their chemical properties and potential applications in medicinal chemistry. For example, Al Mamari and Al Sheidi (2020) reported a synthesis method for a similar compound, highlighting the importance of such compounds in possessing an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).

Biological Activities

Research has shown that derivatives of anthraquinone, including those structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide, exhibit various biological activities. For instance, compounds synthesized from aminoanthraquinones demonstrated antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Zvarich et al., 2014).

Potential Therapeutic Applications

Some derivatives of anthraquinone have been investigated for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial activities. For example, studies on the antimicrobial actions of new amino-acid derivatives of 9,10-anthraquinone revealed their effectiveness against specific bacterial and fungal strains (Zvarich et al., 2014). Furthermore, derivatives with specific modifications at the carboxylic group have shown improved anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Sultana et al., 2013).

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2O3/c33-28-20-12-4-5-13-21(20)29(34)27-22(28)14-8-16-25(27)32-30(35)23-17-26(18-9-2-1-3-10-18)31-24-15-7-6-11-19(23)24/h1-17H,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWNYVMRHDVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide

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